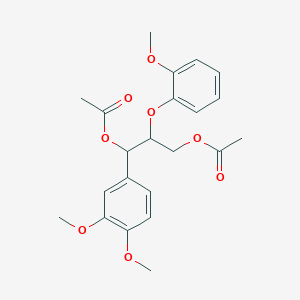
Tolcapone 3-beta-D-Glucuronide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tolcapone 3-beta-D-Glucuronide is a metabolite of Tolcapone, a drug used as an adjunct therapy in the treatment of Parkinson’s disease. Tolcapone is a potent, selective, and reversible inhibitor of the enzyme catechol-O-methyltransferase (COMT), which plays a crucial role in the metabolism of catecholamines . This compound is pharmacologically inactive and is primarily excreted in the urine .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Tolcapone 3-beta-D-Glucuronide is synthesized from Tolcapone through a glucuronidation reaction. This process involves the addition of a glucuronic acid moiety to Tolcapone, facilitated by the enzyme UDP-glucuronosyltransferase (UGT). The reaction typically occurs in the liver, where UGT enzymes are abundant .
Industrial Production Methods
Industrial production of this compound involves the use of recombinant UGT enzymes in a controlled environment to ensure high yield and purity. The reaction conditions include optimal pH, temperature, and the presence of cofactors such as UDP-glucuronic acid .
Analyse Des Réactions Chimiques
Types of Reactions
Tolcapone 3-beta-D-Glucuronide primarily undergoes glucuronidation, a phase II metabolic reaction. This reaction increases the compound’s water solubility, facilitating its excretion from the body .
Common Reagents and Conditions
The glucuronidation reaction requires UDP-glucuronic acid as a cofactor and UGT enzymes as catalysts. The reaction is typically carried out at physiological pH and temperature to mimic the conditions in the human liver .
Major Products Formed
The major product formed from the glucuronidation of Tolcapone is this compound. This metabolite is pharmacologically inactive and is excreted in the urine .
Applications De Recherche Scientifique
Tolcapone 3-beta-D-Glucuronide is primarily used in scientific research to study the metabolism and pharmacokinetics of Tolcapone. It serves as a marker to understand the drug’s metabolic pathways and to evaluate the efficiency of glucuronidation in different biological systems . Additionally, it is used in studies related to drug-drug interactions and the impact of genetic variations on drug metabolism .
Mécanisme D'action
Tolcapone 3-beta-D-Glucuronide itself does not have a direct mechanism of action as it is pharmacologically inactive. its formation and excretion are crucial for the overall pharmacokinetics of Tolcapone. Tolcapone inhibits COMT, leading to increased levels of levodopa in the brain, which helps alleviate the symptoms of Parkinson’s disease .
Comparaison Avec Des Composés Similaires
Similar Compounds
Entacapone: Another COMT inhibitor used in the treatment of Parkinson’s disease.
Opicapone: A newer COMT inhibitor with a longer half-life and once-daily dosing.
Uniqueness
Tolcapone 3-beta-D-Glucuronide is unique due to its specific metabolic pathway involving glucuronidation. This pathway is essential for the drug’s excretion and helps mitigate potential hepatotoxicity associated with Tolcapone .
Propriétés
Formule moléculaire |
C20H19NO11 |
|---|---|
Poids moléculaire |
449.4 g/mol |
Nom IUPAC |
(3S,4S,5S,6S)-3,4,5-trihydroxy-6-[2-hydroxy-5-(4-methylbenzoyl)-3-nitrophenoxy]oxane-2-carboxylic acid |
InChI |
InChI=1S/C20H19NO11/c1-8-2-4-9(5-3-8)13(22)10-6-11(21(29)30)14(23)12(7-10)31-20-17(26)15(24)16(25)18(32-20)19(27)28/h2-7,15-18,20,23-26H,1H3,(H,27,28)/t15-,16-,17-,18?,20+/m0/s1 |
Clé InChI |
QQQCXCUCFPMHBX-ABZWTPRMSA-N |
SMILES isomérique |
CC1=CC=C(C=C1)C(=O)C2=CC(=C(C(=C2)O[C@H]3[C@H]([C@H]([C@@H](C(O3)C(=O)O)O)O)O)O)[N+](=O)[O-] |
SMILES canonique |
CC1=CC=C(C=C1)C(=O)C2=CC(=C(C(=C2)OC3C(C(C(C(O3)C(=O)O)O)O)O)O)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,3-Oxathiolane-2-carboxylic acid, 5-hydroxy-, 5-methyl-2-(1-methylethyl)cyclohexyl ester, [1R-[1alpha(2S*,5S*),2beta,5alpha]]-](/img/structure/B12337692.png)
![2-(Propan-2-yl)-5H,6H,7H,8H,9H-pyrimido[4,5-d]azepine](/img/structure/B12337695.png)
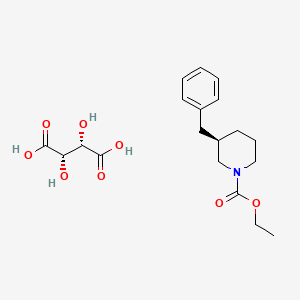
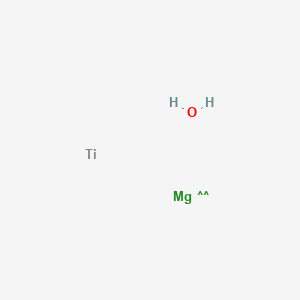
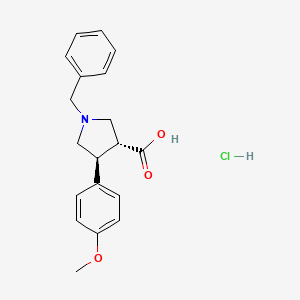
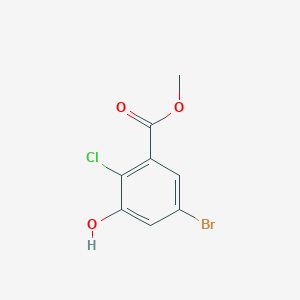

![tert-butyl N-[(3R)-8-bromo-4-oxo-3,5-dihydro-2H-1,5-benzoxazepin-3-yl]carbamate](/img/structure/B12337758.png)
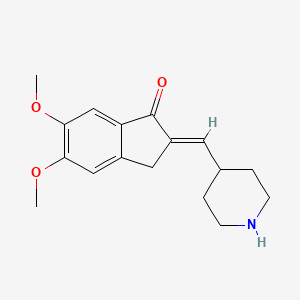
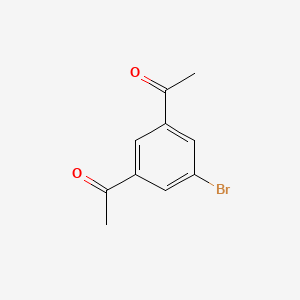

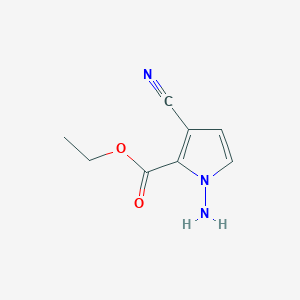
![4-O-[(E)-3-hydroxy-2-(octanoylamino)octadec-4-enyl] 1-O-(2-methoxyethyl) butanedioate](/img/structure/B12337810.png)
